Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate

Description

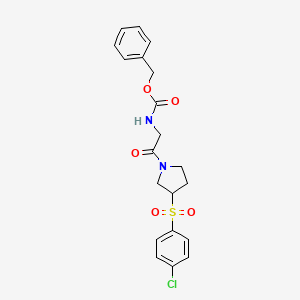

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine core substituted with a 4-chlorophenylsulfonyl group. The compound’s structure includes:

- A benzyl carbamate group linked to a 2-oxoethyl chain.

- A pyrrolidine ring modified at the 3-position with a sulfonyl group bound to a 4-chlorophenyl moiety.

Properties

IUPAC Name |

benzyl N-[2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O5S/c21-16-6-8-17(9-7-16)29(26,27)18-10-11-23(13-18)19(24)12-22-20(25)28-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZFYPNJAMHSPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

Attachment of the Chlorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the sulfonylated pyrrolidine reacts with a chlorobenzene derivative.

Formation of the Carbamate Group: The final step involves the reaction of the intermediate with benzyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary widely but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research has indicated that compounds with similar structural features to Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate exhibit promising anticancer properties. For instance, studies have shown that the introduction of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the anticancer efficacy against various cancer cell lines. Specifically, the presence of a 4-chlorophenyl group has been associated with increased activity against colon and lung cancer cells .

Case Study:

A study involving structurally related compounds demonstrated that those with sulfonamide and pyrrolidine components displayed significant cytotoxic effects on human cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

2. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. Research indicates that such compounds can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Data Table: Anti-inflammatory Efficacy Comparison

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | COX-II inhibition |

| Compound B | 10 | Inhibition of NF-kB signaling |

| Benzyl Carbamate | TBD | COX-II inhibition (expected) |

Mechanistic Insights

The mechanism by which this compound exerts its effects is likely multifaceted:

- Inhibition of Enzymatic Activity: The sulfonamide group may play a critical role in inhibiting enzymes involved in tumor progression and inflammation.

- Signal Transduction Modulation: It may also interfere with key signaling pathways such as MAPK and Stat3, which are crucial for cell survival and proliferation .

Mechanism of Action

The mechanism of action of Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity to certain receptors, while the carbamate group may facilitate the formation of stable complexes with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally related derivatives from the oxazolidinone and carbamate families (Table 1).

Table 1: Key Structural and Functional Differences

Key Observations :

Core Structure Impact: The pyrrolidine-sulfonyl core in the target compound differs from the oxazolidinone scaffold in Linezolid analogs. Oxazolidinones are rigid, planar structures that enhance binding to the 23S rRNA pocket, whereas pyrrolidine’s flexibility may alter binding kinetics or off-target interactions .

However, the absence of a morpholino moiety might reduce solubility or target affinity .

Biological Activity: Linezolid derivatives (e.g., 3a) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC: 0.5–2 µg/mL). The target compound’s activity remains unverified, but its sulfonyl group could mimic the polar interactions of oxazolidinones with ribosomal RNA .

Biological Activity

Benzyl (2-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2-oxoethyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a benzyl group, a pyrrolidine ring, and a carbamate functional group, which contribute to its biological properties.

Research indicates that the carbamate group enhances the biological activity of compounds by increasing their binding affinity to target proteins. The presence of the sulfonyl and chloro substituents in the structure may also play crucial roles in modulating its pharmacological effects.

Inhibition of Cholinesterases

Benzyl carbamates have been studied for their ability to inhibit cholinesterases, enzymes that break down acetylcholine. For instance, related compounds have shown moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating their potency (e.g., 46.35 µM for some derivatives) . The inhibition of these enzymes is significant for therapeutic applications in neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The following table summarizes key findings from studies on similar carbamate compounds, including their biological activities and IC50 values:

Case Studies

Several studies have investigated the biological activity of related carbamates:

- Cholinesterase Inhibition : A study on proline-based carbamates demonstrated their effectiveness as cholinesterase inhibitors, highlighting the importance of structural features in enhancing inhibitory potency .

- Anticancer Activity : Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, modifications in the phenyl ring substituents were found to influence cytotoxicity, suggesting that the presence of electronegative groups contributes to enhanced activity .

- Quorum Sensing Inhibition : Docking studies on related compounds indicated that structural modifications could lead to increased binding affinity to LuxR models, which are critical in bacterial quorum sensing pathways . This suggests potential applications in developing antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.